3,4-Dimethyl-1H-pyrazole hcl
Overview
Description
3,4-Dimethyl-1H-pyrazole is a type of pyrazole, which is a class of organic compounds characterized by a five-membered ring with two adjacent nitrogen atoms . It is also known by other names such as 3(5),4-Dimethylpyrazole .
Synthesis Analysis
The synthesis of pyrazoles, including 3,4-Dimethyl-1H-pyrazole, involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine then affords a wide variety of pyrazoles .Molecular Structure Analysis
The molecular structure of 3,4-Dimethyl-1H-pyrazole consists of a five-membered ring with two adjacent nitrogen atoms. The molecular formula is C5H8N2 and the IUPAC Standard InChIKey is VQTVFIMEENGCJA-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazoles, including 3,4-Dimethyl-1H-pyrazole, can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They have diverse and valuable synthetical, biological, and photophysical properties . More complex structures with various relevant examples can be formed from them .Scientific Research Applications
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Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : “3,4-Dimethyl-1H-pyrazole hcl” is used as a pharmaceutical intermediate .
- Method : The specific method of application would depend on the particular pharmaceutical compound being synthesized. Typically, it would be used in a chemical reaction as a building block or precursor to a more complex compound .
- Results : The outcomes would vary depending on the specific pharmaceutical compound being synthesized .
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Synthesis of Nitrification Inhibitor
- Field : Agriculture
- Application : “3,4-Dimethyl-1H-pyrazole hcl” is a key intermediate for the synthesis of 3,4-Dimethyl-1H-pyrazole phosphate (DMPP), a useful nitrification inhibitor in soil .
- Method : The synthesis involves oxidation from trans-2,3-dimethylacrolein by cyclisation, and dehydrogenation .
- Results : The result is DMPP, which has been widely used in agriculture as a nitrification inhibitor .
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Synthesis of Diverse Chemicals
- Field : Biological, Physical-Chemical, Material Science, and Industrial Fields
- Application : Pyrazole-containing compounds, including “3,4-Dimethyl-1H-pyrazole hcl”, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields .
- Method : The methods of application would depend on the specific chemical being synthesized. Typically, it would involve various chemical reactions to form structurally diverse pyrazole derivatives .
- Results : The outcomes would vary depending on the specific chemical being synthesized .
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Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals .
- Method : The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
- Results : Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .
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Synthesis of Innovative Pyrazole Derivatives
- Field : Organic Synthesis
- Application : A series of innovative 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides were synthesized using a convenient and high-yielding method .
- Method : The process involved the utilization of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation .
- Results : The result is a series of innovative 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides .
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Antileishmanial and Antimalarial Evaluation
- Field : Pharmacology
- Application : Pyrazole derivatives have shown antileishmanial and antimalarial activities .
- Method : The specific method of application would depend on the particular experimental procedures used .
- Results : Exceptionally, one compound had the highest antipromastigote activity, which is about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .
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Synthesis of Bioactive Chemicals
- Field : Medicinal Chemistry
- Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals .
- Method : The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
- Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .
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Synthesis of Innovative 3,5-Diaryl-4,5-Dihydro-1H-Pyrazole-1-Carboximidamides
- Field : Organic Synthesis
- Application : A series of innovative 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides were synthesized using a convenient and high-yielding method .
- Method : The process involved the utilization of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation .
- Results : The result is a series of innovative 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides .
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Antitumor, Anti-Inflammatory, Antimicrobial, Antidepressant Antifungal, Antimalarial, Enzyme Inhibitors, Antidiabetic, Anticonvulsant Activities
- Field : Pharmacology
- Application : Pyrazole derivatives have shown a widespread biological and pharmacological activity such as antitumor, anti-inflammatory, antimicrobial, antidepressant antifungal, antimalarial, enzyme inhibitors, antidiabetic, anticonvulsant .
- Method : The specific method of application would depend on the particular experimental procedures used .
- Results : The outcomes would vary depending on the specific pharmaceutical compound being synthesized .
-
Antileishmanial and Antimalarial Evaluation
- Field : Pharmacology
- Application : Pyrazole derivatives have shown antileishmanial and antimalarial activities .
- Method : The specific method of application would depend on the particular experimental procedures used .
- Results : Exceptionally, one compound had the highest antipromastigote activity, which is about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .
Future Directions
The synthesis and applications of pyrazole derivatives, including 3,4-Dimethyl-1H-pyrazole, continue to be an important area of research. Researchers are focusing on preparing this functional scaffold and finding new and improved applications . The future directions in this field involve the development of more efficient and selective synthesis methods, as well as the exploration of new applications in various fields such as medicine, engineering, and agriculture .
properties
IUPAC Name |
4,5-dimethyl-1H-pyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c1-4-3-6-7-5(4)2;/h3H,1-2H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGZJRWQCRQKMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466110 | |
Record name | 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1H-pyrazole hcl | |
CAS RN |
202842-99-7 | |
Record name | 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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